2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
Overview
Description
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene is a chemical compound known for its unique charge-transfer properties. It is often used in the preparation of conductive single nanowires due to its ability to facilitate electron transfer . The compound has a molecular formula of C18H16N4S8 and a molecular weight of 544.83 g/mol .
Mechanism of Action
Target of Action
It is known that the compound has charge-transfer properties , which suggests that it may interact with targets that can accept or donate electrons.
Mode of Action
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene interacts with its targets through its charge-transfer properties . This means that it can donate or accept electrons, leading to changes in the electrical properties of the target. The exact nature of these changes would depend on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Given its charge-transfer properties , it is likely that it affects pathways involving electron transfer reactions. These could include redox reactions, energy production pathways, and signal transduction pathways, among others.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its charge-transfer properties , it could potentially alter the electrical properties of cells or molecules, leading to changes in their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect its charge-transfer properties and hence its interaction with targets.
Preparation Methods
The synthesis of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with 2-cyanoethylthiol under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product . The compound is then purified using high-performance liquid chromatography to achieve a purity of over 98% .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis involves careful control of temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form radical cations, which are essential for its conductive properties.
Reduction: Reduction reactions can revert the oxidized form back to its neutral state.
Substitution: The cyanoethylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions are typically various oxidized or reduced forms of the compound, which can exhibit different electronic properties .
Scientific Research Applications
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene has several scientific research applications:
Chemistry: It is used in the study of charge-transfer complexes and conductive materials.
Biology: Its conductive properties make it a candidate for bioelectronic applications.
Medicine: Research is ongoing into its potential use in medical devices that require conductive materials.
Industry: It is used in the production of conductive polymers and nanowires.
Comparison with Similar Compounds
Similar compounds to 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene include other tetrathiafulvalene derivatives such as:
Tetrathiafulvalene (TTF): Known for its conductive properties but lacks the cyanoethylthio groups.
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Another derivative with different substituents that affect its electronic properties.
The uniqueness of this compound lies in its specific substituents, which enhance its charge-transfer capabilities and make it suitable for specialized applications in nanotechnology and materials science .
Properties
IUPAC Name |
3-[[2-[4,5-bis(2-cyanoethylsulfanyl)-1,3-dithiol-2-ylidene]-5-(2-cyanoethylsulfanyl)-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S8/c19-5-1-9-23-13-14(24-10-2-6-20)28-17(27-13)18-29-15(25-11-3-7-21)16(30-18)26-12-4-8-22/h1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNXHINRTQFOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(SC(=C2SC(=C(S2)SCCC#N)SCCC#N)S1)SCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453682 | |
Record name | AGN-PC-0NF8A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132765-36-7 | |
Record name | 3,3′-[[2-[4,5-Bis[(2-cyanoethyl)thio]-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis(thio)]bis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132765-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN-PC-0NF8A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the structure of TCE-TTF contribute to its ability to form coordination polymers?
A1: TCE-TTF possesses four cyanoethylthio groups extending from its central tetrathiafulvalene core. [] These nitrile groups readily coordinate with metal ions, enabling the formation of extended two-dimensional network structures. [] Additionally, short interplanar S···S interactions between TCE-TTF molecules in adjacent layers introduce a third dimension to the resulting polymers. [] This ability to form well-defined coordination polymers makes TCE-TTF a promising building block for functional materials.
Q2: What is the oxidation state of TCE-TTF in the studied coordination polymers, and how does this impact their electrical conductivity?
A2: Spectroscopic studies, supported by theoretical calculations, confirm that TCE-TTF exists in a fully oxidized state within the investigated coordination polymers. [] This oxidation leads to the formation of a radical cation species, TCE-TTF•+, which contributes to the semiconducting behavior observed in these materials. []
Q3: Is there evidence of intermolecular interactions between TCE-TTF molecules within the coordination polymers?
A3: Yes, vibrational spectroscopic analyses, particularly focusing on the C=C stretching modes, suggest the presence of electron-molecular vibration coupling (EMV) between TCE-TTF molecules. [] This observation implies charge transfer interactions occur between TCE-TTF units belonging to neighboring polymeric chains. [] Such interactions are crucial for understanding the electronic properties of these materials.
Q4: Are there any analytical techniques particularly useful for characterizing TCE-TTF and its coordination polymers?
A4: Beyond the standard spectroscopic methods like infrared and Raman spectroscopy, researchers utilize electrochemical techniques to study the redox behavior of TCE-TTF and its derivatives. [] These techniques help understand how readily the molecule can donate or accept electrons, a crucial aspect influencing its functionality in various applications.
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